Product packaging for (S)-2-Amino-2-mesitylethanol(Cat. No.:)

(S)-2-Amino-2-mesitylethanol

Cat. No.: B15240040
M. Wt: 179.26 g/mol
InChI Key: OUGDZOJXPDNULU-SNVBAGLBSA-N
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Description

Overview of Chiral Amino Alcohols as Versatile Chiral Scaffolds

Chiral amino alcohols are highly valued in organic synthesis due to their bifunctional nature and inherent chirality. acs.orgnih.gov This combination makes them ideal precursors for a diverse range of chiral entities, including ligands for metal-catalyzed reactions, chiral auxiliaries, and organocatalysts. acs.orgacs.orgnih.gov The ability to readily modify both the amino and hydroxyl groups allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high levels of stereocontrol in asymmetric transformations. These scaffolds can be incorporated into various cyclic and acyclic systems, further expanding their utility in the synthesis of complex target molecules. acs.org

The applications of chiral amino alcohols are extensive, ranging from their use in the synthesis of pharmaceuticals to the development of novel materials. frontiersin.orgnih.gov Their structural diversity, commercial availability, and the well-established reactivity of their functional groups make them attractive starting points for creating libraries of chiral fragments for drug discovery and development. nih.gov

Historical Context and Evolution of Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis has been shaped by the continuous development of new and efficient chiral ligands. routledge.comtaylorfrancis.com Historically, early efforts relied on naturally occurring chiral molecules to induce stereoselectivity. researchgate.net The realization that the ligand's structure is paramount to the catalyst's performance spurred the design and synthesis of a vast number of chiral ligands. routledge.comtaylorfrancis.com

A significant breakthrough was the concept of "privileged ligands," a select group of chiral structures that have proven effective across a broad spectrum of reactions. pnas.org Many of these privileged ligands are derived from or incorporate the chiral amino alcohol motif. The evolution of ligand design has moved from relying on C2-symmetric structures to the development of non-symmetrical, modular ligands that often exhibit superior performance. pnas.org This modularity, a key feature of many amino alcohol-derived ligands, allows for systematic variation of the ligand structure to optimize catalytic activity and enantioselectivity for a specific transformation. pnas.org The journey from early, often serendipitous discoveries to the current era of rational ligand design highlights the central role that chiral amino alcohols have played in the advancement of asymmetric catalysis. researchgate.netpnas.org

Role of Chiral Amino Alcohol Derivatives in Enantioselective Transformations

Derivatives of chiral amino alcohols are at the forefront of enantioselective synthesis, enabling a wide variety of stereoselective reactions. acs.orgnih.gov One of the most prominent applications is in the enantioselective addition of organometallic reagents to aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction. mdpi.comrsc.org Chiral amino alcohol-derived ligands can coordinate to a metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the resulting alcohol. mdpi.com

Furthermore, these derivatives are crucial in asymmetric hydrogenations, transfer hydrogenations, and various other reduction and oxidation reactions. nih.gov They are also employed as chiral auxiliaries, where the amino alcohol is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it can be cleaved and recovered. acs.org The versatility of chiral amino alcohol derivatives extends to organocatalysis, where they can act as the sole catalyst, promoting reactions through the formation of chiral intermediates. rsc.org

Significance of (S)-2-Amino-2-mesitylethanol within the Landscape of Chiral Amino Alcohol Research

Within the vast family of chiral amino alcohols, this compound stands out due to the presence of the sterically demanding mesityl group (2,4,6-trimethylphenyl). This bulky substituent provides a unique steric environment that can be highly influential in asymmetric transformations. The significant steric hindrance offered by the mesityl group can lead to enhanced facial discrimination of prochiral substrates, resulting in high levels of enantioselectivity in catalyzed reactions.

The synthesis and application of this compound and its derivatives are of considerable interest to researchers developing new catalytic systems. Its distinct structural features make it a valuable tool for probing the steric requirements of catalytic cycles and for the development of highly selective catalysts for challenging transformations. The strategic placement of the bulky mesityl group offers a powerful design element for creating bespoke chiral ligands and auxiliaries tailored for specific synthetic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B15240040 (S)-2-Amino-2-mesitylethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1

InChI Key

OUGDZOJXPDNULU-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](CO)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)N)C

Origin of Product

United States

Applications of S 2 Amino 2 Mesitylethanol in Asymmetric Catalysis

(S)-2-Amino-2-mesitylethanol as a Chiral Ligand in Metal-Catalyzed Reactions

Chiral ligands are pivotal in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The efficacy of a chiral ligand is often dictated by its structural and electronic properties.

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. youtube.com Their utility stems from several key design principles:

Bidentate Chelation: The vicinal amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring. This rigidifies the catalyst structure, which is crucial for effective stereochemical communication.

Stereogenic Centers: The inherent chirality of the amino alcohol backbone, in this case at the carbon bearing the mesityl and amino groups, is the primary source of asymmetry.

Steric Bulk: The substituents on the chiral backbone play a critical role in differentiating the enantiotopic faces of the substrate. The mesityl group in this compound is particularly noteworthy. Its significant steric bulk is expected to create a highly defined chiral pocket around the metal's active site, effectively shielding one face of the substrate from attack.

Tunability: The amino and alcohol moieties can be readily modified, allowing for the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic transformation. thieme-connect.com

This compound embodies these principles, with its bulky aryl group anticipated to provide strong steric influence, a feature often correlated with high enantioselectivity in various catalytic reactions. nih.gov

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. Chiral ligands are essential for achieving high enantioselectivity in the reduction of prochiral olefins, ketones, and imines. While numerous chiral amino alcohols have been successfully employed as ligands or ligand precursors in ruthenium, rhodium, and iridium-catalyzed hydrogenations, a review of the current literature yields no specific examples of this compound being used for this purpose.

Theoretically, a ligand derived from this compound could be effective in the asymmetric transfer hydrogenation of α-amino ketones to produce chiral β-amino alcohols, a reaction for which other chiral amino alcohols have shown good to high enantioselectivities. google.com The bulky mesityl group could effectively control the facial selectivity of hydride attack on the ketone.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols are among the most successful ligands for the catalytic asymmetric addition of dialkylzinc reagents to aldehydes. thieme-connect.comacs.org The reaction typically proceeds through a transition state where the zinc reagent, the aldehyde, and the chiral amino alcohol ligand are assembled in a well-defined cyclic structure.

The bulky mesityl group of this compound would be expected to provide excellent steric shielding in the transition state, leading to high enantioselectivity. However, despite the extensive research in this area with a wide variety of chiral amino alcohols, there are no specific reports on the application of this compound as a catalyst for dialkylzinc additions.

Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), are versatile methods for the construction of stereogenic centers. nrochemistry.comresearchgate.net The success of these reactions heavily relies on the design of the chiral ligand, which influences both the regioselectivity and enantioselectivity. Chiral ligands containing nitrogen and oxygen donor atoms, such as those derived from amino alcohols, have been developed for this purpose.

A ligand incorporating the this compound scaffold could potentially be effective in Pd-catalyzed AAA. The sterically demanding mesityl group could influence the geometry of the π-allyl palladium intermediate and control the trajectory of the incoming nucleophile. Nevertheless, a survey of the scientific literature does not show any published work on the use of this compound in palladium-catalyzed asymmetric reactions.

The application of chiral amino alcohol ligands extends to a broad range of other metal-catalyzed reactions.

Copper Catalysis: Chiral amino alcohols are effective ligands in copper-catalyzed reactions such as the asymmetric Henry reaction (nitroaldol reaction) and Michael additions. nih.govacs.org The formation of a chiral copper-ligand complex can effectively control the stereochemical outcome of these carbon-carbon bond-forming reactions.

Iridium Catalysis: Iridium complexes with chiral ligands are widely used in asymmetric hydrogenation of challenging substrates.

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have gained prominence for their ability to form carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral ligands are crucial for developing asymmetric variants of these reactions. Nickel complexes with chiral amino alcohols have been synthesized and explored in catalysis. researchgate.net

While the structural features of this compound make it an intriguing candidate for these catalytic systems, there is currently no published research detailing its application in copper, iridium, or nickel-catalyzed asymmetric transformations.

This compound as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. nih.gov 1,2-amino alcohols are a well-established class of chiral auxiliaries. masterorganicchemistry.com They can be converted into various chiral entities, such as oxazolidinones or chiral imines, which can effectively control the facial selectivity of reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

The this compound scaffold is well-suited for this purpose. The bulky mesityl group would act as a powerful stereodirecting group, effectively blocking one face of the reactive intermediate. For instance, condensation with an aldehyde would form a chiral imine, where the mesityl group would shield one face of the C=N double bond from nucleophilic attack. Despite this potential, no studies have been reported in the scientific literature describing the use of this compound as a chiral auxiliary.

Note on Data Availability: Despite a thorough search of scientific databases, no specific research findings or data tables for the application of this compound in the outlined catalytic reactions were found. The discussion above is therefore based on the compound's structural characteristics and the established roles of analogous chiral amino alcohols in asymmetric synthesis.

Implementation in Stereoselective Alkylation and Acylation Reactions

While direct studies focusing exclusively on this compound as a catalyst or chiral auxiliary in stereoselective alkylation and acylation reactions are not extensively documented in publicly available research, the broader class of chiral amino alcohols is well-established in this domain. harvard.eduharvard.edu Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. nih.gov For instance, chiral oxazolidinones, often derived from amino alcohols, are widely used in the asymmetric alkylation of enolates. harvard.edu The mechanism typically involves the formation of a chiral enolate where one face is shielded by the bulky substituent of the auxiliary, directing the approach of the electrophile to the opposite face.

Pseudoephedrine, another prominent chiral amino alcohol, has been extensively used as a chiral auxiliary in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu The underlying principle of using a sterically demanding chiral scaffold to control the trajectory of an incoming alkylating agent is directly applicable to how this compound would be expected to perform. The mesityl group, with its ortho-methyl substituents, would provide significant steric hindrance, likely leading to high levels of diastereoselectivity in alkylation reactions of its derivatives.

In the realm of acylation, chiral amino alcohols can be used to catalytically resolve racemic mixtures of acids or to facilitate asymmetric acyl transfer reactions. While specific data for this compound is limited, second-generation chiral amino acid derivatives have demonstrated high stereoselectivity and stability in aqueous RNA acylation, highlighting the potential of such scaffolds. nih.gov

Role in Asymmetric Mannich Reactions and Aldol Condensations (general amino alcohol applications)

The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, produces β-amino carbonyl compounds which are valuable precursors for many pharmaceuticals. nih.gov Chiral amino alcohols and their derivatives, such as proline, have been successfully employed as organocatalysts in direct asymmetric three-component Mannich reactions of ketones, aldehydes, and amines, yielding products with excellent enantio- and diastereoselectivities. nih.gov The catalytic cycle is believed to proceed through the formation of an enamine from the ketone and the chiral amine catalyst, which then attacks an imine generated in situ from the aldehyde and amine. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Similarly, in asymmetric aldol condensations, chiral amino alcohols can act as efficient organocatalysts. masterorganicchemistry.com The reaction between an aldehyde and a ketone, catalyzed by a chiral amino alcohol, can lead to the formation of β-hydroxy carbonyl compounds with high enantiomeric excess. The catalyst facilitates the formation of a chiral enamine intermediate from the ketone, which then adds to the aldehyde. The transition state geometry, influenced by the steric and electronic properties of the catalyst, determines the stereoselectivity of the reaction. For example, simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, a reaction mechanistically related to the aldol reaction.

Reaction Type Catalyst Type Key Intermediate Stereochemical Control
Asymmetric Mannich ReactionChiral Amino Alcohols (e.g., Proline)Chiral EnamineCatalyst-controlled facial selectivity
Asymmetric Aldol CondensationChiral Amino AlcoholsChiral EnamineTransition state geometry

Influence on Diastereoselective Control in Organic Transformations

The inherent chirality and steric bulk of this compound make it a potent controller of diastereoselectivity in various organic transformations. The synthesis of vicinal amino alcohols, a common motif in natural products and pharmaceuticals, often relies on diastereoselective methods. nih.gov The stereocontrolled construction of specific diastereomers is a significant challenge in organic synthesis.

While direct applications of this compound are not widely reported, the principles of diastereoselective synthesis using chiral amino alcohols are well-established. For example, the diastereoselective synthesis of protected vicinal amino alcohols has been achieved starting from serine-derived aldehydes. The stereochemical outcome of such reactions is often rationalized by models like the Cram or Felkin-Anh model, where the bulky substituents on the chiral center dictate the direction of nucleophilic attack. The mesityl group in this compound would be expected to exert a strong directing effect, leading to high diastereoselectivity in additions to carbonyls or imines derived from it.

Catalytic Systems Utilizing this compound Derivatives

The development of both homogeneous and heterogeneous catalytic systems is crucial for practical applications in synthesis. Derivatives of this compound are promising candidates for the creation of such catalysts.

Development of Homogeneous and Heterogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species. rsc.org Amino acid-based ligands are frequently used in homogeneous catalysis for reactions like CO2 hydrogenation. researchgate.net Derivatives of this compound could be readily converted into ligands for metal-based catalysts or used directly as organocatalysts in homogeneous settings. The bulky mesityl group would play a crucial role in creating a specific chiral pocket around the metal center or the active site of the organocatalyst.

Heterogeneous catalysts , being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. nih.gov Amino acids and their derivatives have been successfully immobilized on solid supports to create effective heterogeneous catalysts. nih.gov For example, primary amino acid-derived catalysts anchored to polystyrene-based supports have shown excellent reactivity and enantioselectivity in asymmetric rearrangements. nih.gov Similarly, polymeric microbeads derived from L-(+)-tryptophan methyl ester have been used as efficient heterogeneous catalysts for the synthesis of chromene derivatives. nih.gov this compound could be similarly immobilized on various supports, such as silica (B1680970) or polymers, to generate recyclable catalysts for a range of asymmetric transformations.

Catalyst Type Advantages Potential Application of this compound Derivative
HomogeneousHigh activity, high selectivity, well-defined active sitesAs a chiral ligand for metal complexes or as an organocatalyst
HeterogeneousEasy separation, reusability, suitability for continuous flow processesImmobilized on solid supports like silica or polymers

Ligand-Substrate Noncovalent Interactions in Asymmetric Induction

In addition to steric repulsion, noncovalent interactions between the catalyst and the substrate play a critical role in achieving high levels of asymmetric induction. These interactions, which include hydrogen bonding, π-π stacking, and dipole-dipole interactions, help to stabilize the transition state leading to the desired enantiomer.

While specific studies on the noncovalent interactions of this compound derivatives are not prevalent, the general principles are highly relevant. The hydroxyl and amino groups of this compound are capable of forming hydrogen bonds with substrates containing, for example, carbonyl or nitro groups. The mesityl group, being an aromatic ring, can participate in π-π stacking interactions with other aromatic substrates. These multiple, weak interactions can collectively create a highly organized and rigid transition state assembly, leading to excellent stereocontrol. The exploitation of such noncovalent interactions is a key strategy in the design of effective asymmetric catalysts.

Mechanistic Insights and Theoretical Studies of S 2 Amino 2 Mesitylethanol Mediated Asymmetric Reactions

Computational Chemistry Approaches to Chiral Catalysis

Computational methods have become powerful tools for elucidating the mechanisms of asymmetric reactions, offering a molecular-level understanding that can be difficult to obtain through experimental means alone. chiralpedia.com These approaches allow for the modeling of complex systems, prediction of reaction outcomes, and the rational design of more efficient catalysts. chiralpedia.comadvancedsciencenews.com

Density Functional Theory (DFT) has emerged as a principal method for investigating the reaction pathways and transition states of reactions catalyzed by (S)-2-amino-2-mesitylethanol and its derivatives. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a catalytic cycle. This allows for the identification of the rate-determining step and the origins of enantioselectivity.

For instance, DFT calculations can be employed to compare the energies of the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher enantioselectivity. These calculations often reveal the specific non-covalent interactions, such as hydrogen bonding or steric hindrance, that stabilize one transition state over the other.

A key challenge in these calculations is the accurate modeling of the system, which must consider the explicit inclusion of the solvent and the potential for multiple competing reaction pathways. The choice of the functional and basis set is also critical for obtaining reliable results.

The conformational flexibility of the this compound ligand and its corresponding metal complexes is a critical factor influencing the outcome of asymmetric reactions. researchgate.net Computational conformational analysis helps to identify the most stable conformers of the catalyst and the catalyst-substrate complex. researchgate.net This is crucial because different conformers can lead to different stereochemical outcomes.

By systematically exploring the potential energy surface, researchers can identify low-energy conformers that are likely to be present in the reaction mixture. researchgate.net These studies often reveal that the bulky mesityl group plays a significant role in restricting the conformational freedom of the ligand, which in turn helps to create a well-defined and effective chiral environment around the metal center. The analysis of these conformations provides insights into how the chiral information is transferred from the ligand to the substrate.

MethodKey FindingsReference
DFT CalculationsIdentification of key transition states and determination of activation energy differences (ΔΔG‡) to rationalize enantioselectivity.
Conformational SearchElucidation of the preferred conformations of the catalyst-substrate complex, highlighting the role of the mesityl group in creating a defined chiral pocket. researchgate.net

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. nih.govrsc.org By combining the insights from DFT calculations and conformational analysis, it is possible to build predictive models. These models can be used to screen new substrates or catalyst variants in silico, thereby accelerating the discovery of new and efficient asymmetric transformations. advancedsciencenews.com

The prediction of enantioselectivity often involves calculating the energies of all possible stereoisomeric transition states. nih.gov The Boltzmann distribution of these transition states can then be used to predict the ratio of the different stereoisomeric products. While these predictions can be computationally expensive, they provide invaluable information for catalyst design and optimization. rsc.org

Machine learning has also emerged as a powerful tool for predicting enantioselectivity, using data from previous experiments to train models that can predict the outcome of new reactions. researchgate.net

Experimental Mechanistic Investigations

While computational studies provide a theoretical framework, experimental investigations are essential for validating these models and providing direct evidence for the proposed mechanisms.

Kinetic studies are fundamental to understanding the mechanism of a reaction. rti.orgresearchgate.netresearchgate.net By measuring the reaction rates under different conditions (e.g., varying concentrations of reactants, catalyst, and additives), it is possible to determine the rate law for the reaction. The rate law provides information about the composition of the rate-determining transition state.

For reactions mediated by this compound-based catalysts, kinetic studies can help to determine whether the catalyst is monomeric or dimeric in the active state, and whether substrate binding is reversible or irreversible. These studies often involve techniques such as stopped-flow kinetics for fast reactions. rti.org The experimentally determined activation parameters can be compared with those calculated by DFT, providing a powerful synergy between theory and experiment.

Experimental TechniqueInformation ObtainedReference
Stopped-Flow KineticsMeasurement of pseudo-first-order rate constants for fast reactions. rti.org
In-situ IR/NMR SpectroscopyIdentification and characterization of reaction intermediates and the active catalyst form.
Isotope Labeling StudiesProbing the movement of atoms and the nature of bond-breaking and bond-forming steps.

Spectroscopic techniques are invaluable for identifying and characterizing the species present in a catalytic reaction. In-situ spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to observe the catalyst and reaction intermediates under actual reaction conditions.

For example, changes in the IR spectrum of a metal carbonyl complex upon addition of the this compound ligand and the substrate can provide information about the coordination of the ligand and the formation of the catalyst-substrate complex. Similarly, NMR spectroscopy can be used to determine the structure of the catalyst in solution and to detect the formation of transient intermediates. researchgate.net In some cases, it is even possible to isolate and characterize key intermediates, providing direct evidence for a proposed reaction pathway. researchgate.netnih.gov

Elucidation of Chiral Recognition and Stereodetermining Steps

The enantioselectivity observed in reactions catalyzed by this compound, and its analogues, is a direct consequence of the formation of a well-defined, chiral transition state. The elucidation of how the catalyst recognizes the prochiral substrate and dictates the stereochemical outcome of the reaction is paramount for optimizing existing synthetic methods and for the rational design of new catalysts. This understanding is typically achieved through a combination of experimental studies, including kinetic analysis and the characterization of reaction intermediates, and computational modeling.

A quintessential example of a reaction class where β-amino alcohols excel as chiral ligands is the asymmetric addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes. The mechanism of this reaction has been the subject of intense investigation and provides a clear illustration of the principles of chiral recognition and stereoselection.

The Role of the Catalyst-Reagent Complex

In the presence of a β-amino alcohol like this compound, diethylzinc is not the active nucleophilic species. Instead, a more reactive and organized dinuclear zinc complex is formed. The amino alcohol first reacts with one equivalent of diethylzinc to form a zinc alkoxide, with the concomitant release of ethane. This species then coordinates with a second molecule of diethylzinc to generate a chiral dinuclear zinc complex. This complex is the true catalytic entity responsible for the subsequent enantioselective addition to the aldehyde.

The structure of this dinuclear complex is crucial for chiral induction. The this compound ligand bridges the two zinc centers, creating a rigid, chair-like six-membered ring. This conformation places the substituents on the chiral backbone of the amino alcohol in well-defined positions, thereby creating a distinct chiral environment around the reactive ethyl group that will be transferred to the aldehyde.

The Stereodetermining Step: Aldehyde Coordination and Ethyl Transfer

The stereodetermining step of the reaction is the addition of one of the ethyl groups from the dinuclear zinc complex to the prochiral face of the aldehyde. The aldehyde coordinates to one of the zinc centers of the catalytic complex, positioning it for the intramolecular transfer of an ethyl group from the other zinc center.

The enantioselectivity of this process is governed by the steric and electronic interactions between the aldehyde and the chiral ligand within the transition state. The bulky mesityl group on the this compound ligand plays a pivotal role in directing the approach of the aldehyde. In the favored transition state, the aldehyde coordinates in a manner that minimizes steric repulsion between its substituents (the R group and the hydrogen atom) and the sterically demanding mesityl group of the ligand.

Computational studies on analogous systems have shown that the transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor enantiomer. This energy difference arises from the less favorable steric interactions present in the disfavored transition state.

Research Findings on Analogous Systems

Detailed studies on closely related β-amino alcohols, such as (1R,2S)-(-)-N-methylephedrine, have provided significant insights that are likely applicable to this compound. For instance, kinetic studies have often revealed a non-linear relationship between the enantiomeric excess of the product and the enantiomeric excess of the ligand. This "non-linear effect" is a hallmark of reactions involving dimeric or aggregated catalytic species and provides strong evidence for the involvement of the dinuclear zinc complex described above.

Furthermore, theoretical calculations using Density Functional Theory (DFT) have been instrumental in mapping out the potential energy surface of the reaction and in visualizing the geometries of the key transition states. These calculations consistently identify the chair-like dinuclear zinc complex as the key intermediate and confirm that steric hindrance is the primary factor controlling the facial selectivity of the aldehyde addition.

The following table summarizes the key interactions and their proposed effects on stereoselectivity, based on the established models for β-amino alcohol-catalyzed additions of diethylzinc to aldehydes.

Interacting ComponentsNature of InteractionConsequence for Stereoselectivity
Mesityl group of the ligand and the R group of the aldehydeSteric RepulsionThe aldehyde orients itself to place the smaller substituent (H) closer to the bulky mesityl group, thus exposing one prochiral face to the nucleophilic ethyl group.
Zinc Centers and Oxygen/Nitrogen atoms of the ligandCoordinationFormation of a rigid, chiral dinuclear zinc complex, which acts as the active catalyst.
Aldehyde Carbonyl Oxygen and Zinc CenterLewis Acid-Base InteractionActivation of the aldehyde for nucleophilic attack.
Ethyl Group on one Zinc and Aldehyde Carbonyl Carbon on the other ZincIntramolecular TransferThe geometry of the dinuclear complex dictates the trajectory of the ethyl group transfer to a specific face of the aldehyde.

Future Perspectives and Emerging Research Directions

Design of Next-Generation (S)-2-Amino-2-mesitylethanol-Derived Chiral Catalysts

The development of novel chiral catalysts derived from this compound is a vibrant area of research. A primary focus is on the refinement of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalysts, which are known for their efficacy in the enantioselective reduction of prochiral ketones. nih.govscientificlabs.co.uk Future designs aim to enhance catalytic activity and enantioselectivity by modifying the steric and electronic properties of the mesityl group and the amino alcohol backbone. The goal is to create catalysts that are not only highly effective but also have a broader substrate scope. rsc.org

Another promising avenue is the development of peptide-based catalysts incorporating this compound. These catalysts can mimic natural enzymes, creating a chiral microenvironment that can lead to high levels of stereocontrol in a variety of reactions. nih.gov The modular nature of peptides allows for the fine-tuning of the catalyst structure to optimize its performance for specific transformations. nih.gov

The following table summarizes the key features and applications of next-generation catalysts based on amino alcohols.

Catalyst TypeKey FeaturesPotential Applications
Modified Oxazaborolidines Enhanced steric hindrance, tunable electronic propertiesAsymmetric reduction of challenging ketone substrates, enantioselective [2+2] photocycloadditions nih.gov
Peptide-Based Catalysts Biomimetic, modular, tunable structuresAsymmetric acylations, C-C bond forming reactions, epoxidations nih.gov
Immobilized Catalysts Recyclable, suitable for continuous flowSustainable synthesis of chiral alcohols and amines typeset.io

Integration into Flow Chemistry and Continuous Synthesis

The integration of this compound-derived catalysts into continuous flow manufacturing processes is a key step towards more efficient and scalable chemical production. nih.gov Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov

A significant challenge in this area is the development of robust immobilized catalysts. By anchoring the this compound-derived catalyst to a solid support, such as a polymer monolith, it can be retained within the flow reactor, allowing for easy separation from the product stream and continuous operation. typeset.io This approach not only simplifies the purification process but also enables the recycling and reuse of the expensive chiral catalyst, contributing to a more sustainable and economical process. typeset.io Research is ongoing to develop new immobilization techniques that preserve the catalyst's activity and enantioselectivity over extended periods of operation. mdpi.commdpi.com A Chinese patent describes a continuous flow synthesis method for an aminothiazolyl oximate intermediate, highlighting the industrial interest in this technology. google.com

Applications in Enantioselective Synthesis of Complex Molecular Architectures

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive the development of new synthetic methods. Catalysts derived from this compound are poised to play a crucial role in the enantioselective synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). nih.gov

For instance, the CBS reduction, which utilizes oxazaborolidine catalysts derived from chiral amino alcohols, has been successfully applied to the synthesis of key chiral intermediates for drugs like ezetimibe (B1671841) and aprepitant. wikipedia.org Future research will focus on applying these and next-generation catalysts to the synthesis of even more complex and challenging targets. This includes the development of tandem or cascade reactions where multiple stereocenters are created in a single synthetic operation with high levels of control. The synthesis of chiral 1,2-amino alcohols, which are ubiquitous structural motifs in bioactive molecules, is a particularly important application. nih.govresearchgate.net

Development of Sustainable and Recyclable Catalytic Systems

The principles of green chemistry are increasingly influencing the design of catalytic processes. nih.gov For this compound-based catalysis, a major focus is on the development of sustainable and recyclable systems. nih.gov As mentioned previously, immobilization of the catalyst on a solid support is a key strategy to facilitate its recovery and reuse. typeset.iomdpi.com

Researchers are exploring various support materials, including polymers, silica (B1680970), and magnetic nanoparticles, to find the optimal combination of stability, reactivity, and ease of separation. typeset.io In addition to immobilization, the use of environmentally benign solvents, such as water or bio-based solvents, is being investigated to reduce the environmental impact of catalytic processes. mdpi.com The development of catalysts that can function efficiently in these green solvents is a critical research objective. Furthermore, there is a growing interest in developing catalytic systems that are themselves derived from renewable resources. nih.gov

Expanding the Substrate Scope and Reaction Types for this compound-Based Catalysis

A continuous effort in the field of catalysis is to broaden the range of substrates and reaction types that can be effectively catalyzed. For this compound-derived catalysts, this involves moving beyond the traditional reduction of ketones. Researchers are actively exploring their application in a wider array of asymmetric transformations. nih.gov

This includes the enantioselective addition of organometallic reagents to aldehydes and imines, asymmetric C-C bond-forming reactions, and enantioselective cycloaddition reactions. nih.govrsc.org The development of catalysts with tunable steric and electronic properties is crucial for accommodating a wider variety of substrates and for controlling the stereochemical outcome of different reaction types. researchgate.net The ultimate goal is to establish this compound as a versatile chiral auxiliary for a broad spectrum of asymmetric transformations, making it an indispensable tool for synthetic chemists. nih.gov

Q & A

Q. What experimental strategies are recommended for synthesizing (S)-2-Amino-2-mesitylethanol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor (e.g., 2-mesityl-2-oxoethanol) using chiral catalysts like BINAP-Ru complexes can achieve high enantiomeric excess (ee). Chiral HPLC (e.g., using a Chiralpak® IA column) is critical for verifying purity, with mobile phases optimized for polar amines . Evidence from analogous compounds (e.g., (S)-2-Amino-2-phenylethanol) suggests that protecting group strategies (e.g., tert-butoxycarbonyl, Boc) may stabilize intermediates during amination steps .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., density functional theory) can correlate observed optical activity with predicted spectra. Comparative NMR analysis with known enantiomers (e.g., (R)-2-Amino-2-mesitylethanol) is also used to assign stereochemistry .

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

  • Methodological Answer : The compound’s mesityl group confers hydrophobicity, necessitating solvents like DMSO or ethanol for stock solutions. Stability studies under varying pH (e.g., 4–9) and temperature conditions (e.g., 4°C vs. −20°C) are recommended to prevent racemization. UV-Vis spectroscopy can monitor degradation, while LC-MS tracks byproducts .

Advanced Research Questions

Q. How does the mesityl group in this compound influence its interaction with biological targets compared to phenyl-substituted analogs?

  • Methodological Answer : The mesityl group’s steric bulk and electron-donating effects alter binding kinetics. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify affinity differences for targets like G-protein-coupled receptors. Molecular docking simulations (e.g., AutoDock Vina) should account for van der Waals interactions and torsional strain caused by the mesityl substituent .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, buffer ionic strength). Cross-validate results using orthogonal methods:
  • In vitro : Compare enzyme inhibition (e.g., fluorogenic substrates) vs. cell-based assays (e.g., cAMP quantification).
  • In silico : Use molecular dynamics simulations to assess target flexibility under different conditions.
    Replicate studies with rigorous controls for pH, temperature, and solvent effects .

Q. How can researchers leverage this compound as a chiral building block for complex molecule synthesis?

  • Methodological Answer : The compound’s amino and hydroxyl groups enable diverse functionalization:
  • Peptide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate carboxylic acids.
  • Protection/deprotection : Boc or Fmoc groups protect the amine, while silylation (e.g., TBSCl) stabilizes the alcohol.
    Case studies from biphenyl derivatives (e.g., (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol) demonstrate utility in synthesizing kinase inhibitors or allosteric modulators .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor ee at each synthetic step using chiral chromatography .
  • Biological Assays : Include enantiomeric controls (e.g., (R)-form) to isolate stereospecific effects .
  • Data Reproducibility : Document solvent, temperature, and pH conditions meticulously to mitigate variability .

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